molecular formula C10H18N2O5S B14701556 4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid CAS No. 21542-86-9

4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid

Cat. No.: B14701556
CAS No.: 21542-86-9
M. Wt: 278.33 g/mol
InChI Key: IOLVSFKGBGTETD-UHFFFAOYSA-N
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Description

4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid is an organic compound that combines an aromatic amine with a sulfuric acid moiety. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(2-ethoxyethyl)benzene-1,4-diamine typically involves the reaction of 4-nitrobenzene-1,4-diamine with 2-ethoxyethanol under specific conditions. The nitro group is reduced to an amine group, and the ethoxyethyl group is introduced through nucleophilic substitution. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and hydrogen gas.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

4-N-(2-ethoxyethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of dyes and pigments.

    Biology: In the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: Used in the production of polymers and as a stabilizer in certain chemical formulations.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The sulfuric acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methoxymethyl)benzene-1,4-diamine
  • 4-ethoxybenzene-1,2-diamine
  • N-(4-methoxyphenyl)benzene-1,4-diamine

Uniqueness

4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid is unique due to its specific ethoxyethyl substitution, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Properties

CAS No.

21542-86-9

Molecular Formula

C10H18N2O5S

Molecular Weight

278.33 g/mol

IUPAC Name

4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid

InChI

InChI=1S/C10H16N2O.H2O4S/c1-2-13-8-7-12-10-5-3-9(11)4-6-10;1-5(2,3)4/h3-6,12H,2,7-8,11H2,1H3;(H2,1,2,3,4)

InChI Key

IOLVSFKGBGTETD-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=CC=C(C=C1)N.OS(=O)(=O)O

Origin of Product

United States

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